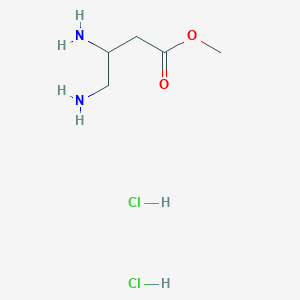

Methyl 3,4-diaminobutanoate dihydrochloride

Description

BenchChem offers high-quality Methyl 3,4-diaminobutanoate dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,4-diaminobutanoate dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3,4-diaminobutanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.2ClH/c1-9-5(8)2-4(7)3-6;;/h4H,2-3,6-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSNUXDVOGPCHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CN)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 3,4-diaminobutanoate dihydrochloride CAS number and structure

This technical guide details the chemical identity, synthesis, and applications of Methyl 3,4-diaminobutanoate dihydrochloride , a specialized amino acid derivative used in medicinal chemistry and peptide synthesis.

Executive Summary

Methyl 3,4-diaminobutanoate dihydrochloride is the methyl ester, dihydrochloride salt form of 3,4-diaminobutanoic acid (3,4-DABA). Structurally, it is a

This unique topology makes it a critical intermediate for synthesizing:

-

GABA Analogs: Bioisosteres of

-aminobutyric acid (GABA) for neurological drug discovery. -

Peptidomimetics:

-peptide backbones that resist enzymatic degradation. -

Heterocycles: Precursors for dihydropyrimidines and imidazolidinones via annulation reactions.

Chemical Specifications & Structure

Identity Data

| Parameter | Specification |

| CAS Number | 1554121-30-0 |

| IUPAC Name | Methyl 3,4-diaminobutanoate dihydrochloride |

| Molecular Formula | |

| Molecular Weight | 205.08 g/mol |

| Parent Acid | 3,4-Diaminobutanoic acid (CAS: 131530-16-0) |

| SMILES | COC(=O)CC(N)CN.[H]Cl.[H]Cl |

| Solubility | Soluble in water, methanol, DMSO; insoluble in non-polar solvents.[1][2] |

Structural Analysis

The compound consists of a 4-carbon chain. The carboxyl group at C1 is esterified with methanol. Amino groups are located at C3 (

-

Vicinal Diamine Core: The C3-C4 diamine allows for chelation with metal ions and rapid condensation with carbonyls to form 5- or 6-membered heterocycles.

-

Ester Functionality: The methyl ester protects the carboxylic acid, allowing selective derivatization of the amine groups without self-polymerization.

-

Salt Form: The dihydrochloride (2HCl) form ensures stability against oxidation and hydrolysis, rendering the diamine non-volatile and easy to handle as a solid.

Structural Hierarchy Diagram

The following diagram illustrates the functional connectivity and reactivity nodes of the molecule.

Figure 1: Functional decomposition of Methyl 3,4-diaminobutanoate, highlighting reactive sites.

Synthesis Protocol

The most reliable synthesis involves the direct esterification of the parent amino acid, 3,4-diaminobutanoic acid, using thionyl chloride in methanol. This method generates the hydrochloride salt in situ, preventing side reactions.

Reaction Scheme

Step-by-Step Methodology

Based on protocols for similar diamino acid esters [1][2].

-

Preparation:

-

Equip a round-bottom flask with a magnetic stir bar and a drying tube (calcium chloride) or nitrogen inlet.

-

Cool anhydrous methanol (20 mL per 0.5 g substrate) to 0°C in an ice bath.

-

-

Activation:

-

Dropwise add Thionyl Chloride (SOCl₂) (1.5 - 2.0 equivalents) to the cold methanol.

-

Caution: This reaction is exothermic and releases HCl gas. Maintain temperature < 5°C. Stir for 15 minutes to form the active reagent (HCl/MeOH + Methyl Sulfite species).

-

-

Addition:

-

Add 3,4-Diaminobutanoic acid dihydrochloride (1.0 equivalent) to the solution. The solid may not dissolve immediately.

-

-

Reaction:

-

Remove the ice bath and allow the mixture to warm to room temperature (20-25°C).

-

Stir for 12–18 hours. The solution should become clear as the ester forms.

-

Monitoring: Check completion by TLC (System: n-BuOH/AcOH/H2O 3:1:1) or LC-MS.

-

-

Isolation:

-

Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove methanol and excess SOCl₂.

-

Co-evaporate with diethyl ether or toluene (2x) to remove traces of acid.

-

Result: The product is obtained as a white to off-white hygroscopic solid.

-

Synthesis Workflow Diagram

Figure 2: Process flow for the esterification of 3,4-DABA.

Applications in Drug Development[1][5][6]

Heterocyclic Scaffolds (GABA Bioisosteres)

Methyl 3,4-diaminobutanoate is a versatile "1,2-diamine donor." It reacts with electrophiles to form heterocycles that mimic the GABA pharmacophore but possess rigid conformations, improving receptor selectivity.

-

Imidazolidinones: Reaction with urea derivatives or isocyanates yields cyclic ureas.

-

Dihydropyrimidines: Reaction with aldehydes (Biginelli-like conditions) or amidines.

Case Study: In the synthesis of GABA uptake inhibitors, the 3,4-diamino scaffold allows for the construction of specific stereoisomers that selectively target GAT (GABA Transporter) proteins [1].

Beta-Peptide Synthesis

As a

-

Stability:

-peptides are resistant to proteolytic degradation by common peptidases. -

Folding: They adopt stable secondary structures (helices, sheets) distinct from natural

-peptides, useful for disrupting protein-protein interactions.

Application Logic Diagram

Figure 3: Downstream applications in medicinal chemistry.

Handling and Safety

-

Hygroscopicity: The dihydrochloride salt is highly hygroscopic. It must be stored in a desiccator or under an inert atmosphere (Argon/Nitrogen).

-

Storage: Keep at 2–8°C.

-

Safety Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Wear gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

References

-

University of Turin. (2019). Five-Membered N-Heterocyclic Scaffolds as Novel Amino Bioisosteres at γ-Aminobutyric Acid. Retrieved March 1, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Diaminobutyric acid (Parent Compound).[2][3] Retrieved March 1, 2026, from [Link]

Sources

A Technical Guide to the Enantioselective Synthesis of (R)-3,4-Diaminobutanoic Acid

Abstract

(R)-3,4-diaminobutanoic acid (DABA) is a non-proteinogenic β-amino acid that serves as a critical chiral building block in the synthesis of numerous pharmaceutical agents. Its vicinal diamine motif is a key pharmacophore in various bioactive molecules, including dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, and as a precursor to chiral ligands and catalysts. This technical guide provides an in-depth analysis of robust and scalable synthetic routes to enantiopure (R)-3,4-diaminobutanoic acid, designed for researchers, scientists, and professionals in drug development. The methodologies discussed are selected for their efficiency, stereochemical control, and practical applicability in both academic and industrial settings. This guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Introduction: The Significance of (R)-3,4-Diaminobutanoic Acid

The stereochemistry of a pharmaceutical compound is paramount to its biological activity and safety profile. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. (R)-3,4-diaminobutanoic acid, with its two stereocenters, presents a synthetic challenge that has been met with a variety of elegant and efficient strategies. The ability to produce this molecule in high enantiomeric purity is crucial for the development of next-generation therapeutics.

β-amino acids, such as DABA, are of particular interest in medicinal chemistry.[1] Their incorporation into peptides can induce specific secondary structures and enhance resistance to enzymatic degradation.[2] The vicinal diamine functionality in (R)-DABA is a privileged structural motif that can chelate to metal ions in enzyme active sites and participate in key hydrogen bonding interactions.

Strategic Approaches to Enantiopure (R)-3,4-Diaminobutanoic Acid

The synthesis of enantiopure (R)-3,4-diaminobutanoic acid can be broadly categorized into two main strategies:

-

Chiral Pool Synthesis: This approach utilizes readily available and inexpensive enantiopure starting materials from nature, such as amino acids or sugars, to transfer their inherent chirality to the target molecule.[3][4] This strategy is often efficient as it bypasses the need for asymmetric induction or resolution steps.[3]

-

Asymmetric Synthesis: This strategy involves the creation of the desired stereocenters from achiral or racemic precursors using chiral catalysts, reagents, or auxiliaries.[5] While potentially more versatile, these methods often require more complex and costly reagents.

This guide will focus on a selection of field-proven methods that exemplify these strategies, providing detailed protocols and mechanistic insights.

Chiral Pool Synthesis from L-Aspartic Acid

L-aspartic acid is an abundant and inexpensive α-amino acid, making it an ideal starting material for the synthesis of (R)-3,4-diaminobutanoic acid.[6] The key to this approach is the stereospecific transformation of the α-carboxyl group and the side-chain carboxyl group into the desired amine functionalities while retaining the (S)-stereocenter, which ultimately becomes the (R)-stereocenter in the final product after a change in Cahn-Ingold-Prelog priority.

Synthetic Strategy Overview

The general strategy involves the protection of the α-amino and α-carboxyl groups of L-aspartic acid, followed by the selective reduction of the side-chain carboxylic acid to an alcohol. This alcohol is then converted to a leaving group and displaced by an azide, which is subsequently reduced to the primary amine.

Caption: Chiral pool synthesis workflow from L-Aspartic Acid.

Detailed Experimental Protocol

Step 1: Protection of L-Aspartic Acid

The α-amino group is typically protected as a carbamate (e.g., Boc or Cbz) and the α-carboxyl group as an ester (e.g., methyl or benzyl ester). This prevents unwanted side reactions in subsequent steps.

-

Protocol: To a solution of L-aspartic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. Stir the reaction at room temperature overnight. Acidify the mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-L-aspartic acid. The α-carboxyl group can then be esterified using standard methods, for example, by reacting with methanol in the presence of a catalytic amount of sulfuric acid.

Step 2: Selective Reduction of the Side-Chain Carboxylic Acid

The selective reduction of the side-chain carboxylic acid in the presence of the ester is a critical step. This is often achieved by activating the carboxylic acid as a mixed anhydride followed by reduction with sodium borohydride.

-

Protocol: Dissolve N-Boc-L-aspartic acid α-methyl ester (1.0 eq) in anhydrous THF and cool to -15 °C. Add N-methylmorpholine (1.0 eq) followed by isobutyl chloroformate (1.0 eq) dropwise, maintaining the temperature below -10 °C. Stir the mixture for 15 minutes, then add a solution of sodium borohydride (1.5 eq) in water dropwise. Stir the reaction for 2 hours at 0 °C. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding alcohol.

Step 3: Azide Displacement

The hydroxyl group is converted into a good leaving group, typically a mesylate or tosylate, which is then displaced by an azide nucleophile in an Sₙ2 reaction. This step proceeds with inversion of stereochemistry at the C4 position.

-

Protocol: To a solution of the alcohol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction at 0 °C for 1 hour. Wash the reaction mixture with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Dissolve the crude mesylate in DMF and add sodium azide (3.0 eq). Heat the mixture to 80 °C and stir for 12 hours. Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the azide.

Step 4: Azide Reduction and Deprotection

The azide is reduced to the primary amine, commonly via catalytic hydrogenation. Subsequent deprotection of the protecting groups yields the final product.

-

Protocol: Dissolve the azide (1.0 eq) in methanol and add 10% Pd/C (0.1 eq). Stir the mixture under a hydrogen atmosphere (balloon pressure) overnight. Filter the reaction mixture through a pad of Celite and concentrate the filtrate. The resulting protected diamino acid is then deprotected by treatment with 6 M HCl at reflux for 4 hours. After cooling, the solution is concentrated under reduced pressure to afford (R)-3,4-diaminobutanoic acid dihydrochloride as a solid.

Chemoenzymatic Synthesis via Desymmetrization

An elegant approach to (R)-3,4-diaminobutanoic acid involves the enzymatic desymmetrization of a prochiral substrate.[7][8] This method leverages the high stereoselectivity of enzymes to achieve excellent enantiomeric purity.

Synthetic Strategy Overview

This strategy begins with the synthesis of dimethyl 3-(benzylamino)glutarate, a prochiral diester. Lipase B from Candida antarctica (CALB) is then used to catalyze the ammonolysis of one of the two enantiotopic methyl ester groups, leading to a chiral monoamide.[8] Subsequent chemical transformations convert this monoamide into the target molecule.

Caption: Chemoenzymatic synthesis via desymmetrization.

Detailed Experimental Protocol

Step 1: Synthesis of Dimethyl 3-(benzylamino)glutarate

-

Protocol: A mixture of dimethyl 3-oxoglutarate (1.0 eq), benzylamine (1.0 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is heated at reflux with a Dean-Stark trap for 12 hours. The resulting enamine is then reduced in situ with sodium cyanoborohydride in methanol to afford dimethyl 3-(benzylamino)glutarate.

Step 2: Enzymatic Ammonolysis

-

Protocol: To a solution of dimethyl 3-(benzylamino)glutarate (1.0 eq) in tert-amyl alcohol, add immobilized Lipase B from Candida antarctica (Novozym 435). Bubble ammonia gas through the suspension at a controlled rate for 48-72 hours at 50 °C.[8] Monitor the reaction by TLC or HPLC. Upon completion, filter off the enzyme and concentrate the filtrate to obtain the crude monoamide. Purify by column chromatography.

Step 3: Hofmann Rearrangement and Subsequent Transformations

-

Protocol: The enantiopure monoamide is subjected to a Hofmann rearrangement using, for example, (diacetoxyiodo)benzene in the presence of pyridine. The resulting isocyanate is trapped intramolecularly to form a cyclic carbamate. This intermediate is then subjected to hydrogenation to remove the benzyl group, followed by acidic hydrolysis to open the carbamate ring and hydrolyze the ester, yielding (R)-3,4-diaminobutanoic acid.[8]

Asymmetric Synthesis Approaches

While chiral pool and chemoenzymatic methods are highly effective, asymmetric synthesis offers a more flexible platform for the preparation of DABA analogues.

Asymmetric Michael Addition

One notable asymmetric approach involves the copper-catalyzed Michael addition of a glycine derivative to a nitroalkene.[9] This reaction establishes one of the stereocenters with high diastereo- and enantioselectivity.

Data Summary of Synthetic Routes

| Synthetic Route | Starting Material | Key Step | Typical Yield | Enantiomeric Excess (ee) | Reference |

| Chiral Pool | L-Aspartic Acid | Azide displacement (Sₙ2) | 40-50% (overall) | >99% | [6] |

| Chemoenzymatic | Dimethyl 3-(benzylamino)glutarate | Enzymatic ammonolysis | High | >98% | [7][8] |

| Asymmetric Michael Addition | Glycine derivative | Cu-catalyzed Michael addition | Good | High | [9] |

Conclusion

The synthesis of enantiopure (R)-3,4-diaminobutanoic acid is a well-established field with several robust and scalable methods available to the synthetic chemist. The choice of a particular route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific requirements for purity. The chiral pool approach starting from L-aspartic acid remains a highly practical and cost-effective option for large-scale production. The chemoenzymatic desymmetrization offers an elegant and highly selective alternative. Asymmetric methods, while often more complex, provide greater flexibility for the synthesis of novel analogues. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to access this important chiral building block.

References

-

López-García, M., Alfonso, I., & Gotor, V. (2003). Synthesis of (R)-3,4-diaminobutanoic acid by desymmetrization of dimethyl 3-(benzylamino)glutarate through enzymatic ammonolysis. The Journal of Organic Chemistry, 68(2), 648–651. [Link]

-

López-García, M., Alfonso, I., & Gotor, V. (2002). Synthesis of (R)-3,4-Diaminobutanoic Acid by Desymmetrization of Dimethyl 3-(Benzylamino)glutarate through Enzymatic Ammonolysis. The Journal of Organic Chemistry, 68(2), 648-651. [Link]

- Sleebs, B. E., & Waddington, L. A. (2009). Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. Current Organic Chemistry, 13(5), 430-466.

- Stereoselective synthesis of β-amino acids. (2006). Journal of Sulfur Chemistry, 27(4), 337-344.

- Wang, Y., et al. (2020). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution.

- Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. (n.d.). Organic & Biomolecular Chemistry.

- Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. (n.d.). Organic & Biomolecular Chemistry.

- Stereoselective Synthesis of α-Disubstituted β-Homoprolines. (2023). The Journal of Organic Chemistry, 88(20), 14389-14397.

-

Chiral pool. (2023, October 26). In Wikipedia. [Link]

- Process Development Report: A Low-Cost, One-Step Synthesis of (R)-3-Aminobutan-1-ol. (2019). Medicines for All Institute (M4ALL).

- Asymmetric Synthesis. (n.d.).

- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021). Organic Process Research & Development, 25(8), 1836-1843.

- Asymmetric Synthesis. (n.d.).

- The synthesis of 3,4-diaminobutanoic acid derivative. (n.d.).

- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.).

- Creativity from the Chiral Pool: Amino Acids. (n.d.). Baran Lab.

-

Li, Q., Ding, C.-H., Hou, X.-L., & Dai, L.-X. (2010). Diastereo- and enantioselective synthesis of alpha,gamma-diaminobutyric acid derivatives via Cu-catalyzed asymmetric Michael reaction. Organic Letters, 12(5), 1080–1083. [Link]

- Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (2016). Molecules, 21(7), 951.

- Dunn, P. J., Haener, R., & Rapoport, H. (1990). Stereoselective synthesis of 2,3-diamino acids. 2,3-Diamino-4-phenylbutanoic acid. The Journal of Organic Chemistry, 55(23), 5017–5025.

- α,β-Diamino Acids: Biological Significance and Synthetic Approaches. (2005). Chemical Reviews, 105(8), 3171-3232.

- Enantioselective Synthesis of Homosphingosine Derivatives

- The Ghosh Laboratory: New Asymmetric Synthesis Research. (n.d.). Purdue University.

-

Hashimoto, Y., et al. (1996). A Facile Synthesis of (R)-3-Amino-4-phenylbutyric Acid from L-Aspartic Acid. Bioscience, Biotechnology, and Biochemistry, 60(5), 916-917. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chiral pool - Wikipedia [en.wikipedia.org]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. uwindsor.ca [uwindsor.ca]

- 6. A Facile Synthesis of (R)-3-Amino-4-phenylbutyric Acid from L-Aspartic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of (R)-3,4-diaminobutanoic acid by desymmetrization of dimethyl 3-(benzylamino)glutarate through enzymatic ammonolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Diastereo- and enantioselective synthesis of alpha,gamma-diaminobutyric acid derivatives via Cu-catalyzed asymmetric Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 3,4-diaminobutanoate dihydrochloride: A Strategic Non-Natural Amino Acid in Scaffold Hopping and Peptidomimetics

Executive Summary

The pursuit of highly selective neuroactive compounds and advanced bifunctional linkers has driven the demand for specialized non-natural amino acids (NNAAs). Methyl 3,4-diaminobutanoate dihydrochloride (CAS 1554121-30-0) has emerged as a critical building block in modern medicinal chemistry. Featuring a

This guide provides an in-depth mechanistic analysis, physicochemical profiling, and a self-validating experimental workflow for utilizing this NNAA in advanced drug development.

Physicochemical Profile & Structural Rationale

The utility of Methyl 3,4-diaminobutanoate dihydrochloride stems directly from its structural architecture. The methyl ester protects the carboxylate during downstream derivatization of the diamine moiety, while the dihydrochloride salt ensures the primary amines remain protonated. This protonation is a critical causality in its design: it prevents premature oxidation, suppresses unwanted intramolecular nucleophilic attacks, and ensures long-term stability during storage.

Table 1: Quantitative Physicochemical Data

| Parameter | Specification / Value | Causality in Experimental Design |

| CAS Number | 1554121-30-0 | Unique identifier for procurement [1]. |

| Molecular Formula | C₅H₁₄Cl₂N₂O₂ | Defines the |

| Molecular Weight | 205.08 g/mol | Low molecular weight enables high atom economy in linker synthesis. |

| Purity | Prevents side-reactions during sensitive annulation steps. | |

| SMILES | O=C(OC)CC(N)CN.[H]Cl.[H]Cl | Highlights the vicinal (1,2) diamine motif available for cyclization. |

| Storage Conditions | 2-8°C, Sealed, Dry | Mitigates ester hydrolysis and hygroscopic degradation of the salt. |

Mechanistic Role: Scaffold Hopping and Bioisosterism

In neuropharmacology, endogenous

By employing Methyl 3,4-diaminobutanoate dihydrochloride as a starting material, medicinal chemists can perform scaffold hopping . The vicinal diamines are cyclized into rigidified N-heterocycles (such as imidazolines). This conformational restriction forces the pharmacophore into a specific spatial orientation. When the resulting bioisostere enters the receptor's binding pocket, the entropic penalty of binding is minimized, leading to enhanced affinity and, crucially, subtype-specific agonist activity.

Fig 1: Mechanistic logic of NNAA bioisosteres achieving subtype selectivity at GABA-A receptors.

Experimental Methodology: Synthesis and Annulation Workflow

To ensure reproducibility, the following protocol details the synthesis of the protected NNAA and its subsequent annulation into an imidazoline scaffold. This methodology is designed as a self-validating system , incorporating in-process controls (IPCs) to verify intermediate integrity before proceeding.

Step 1: Carboxylic Acid Protection (Esterification)

Objective: Convert 3,4-diaminobutanoic acid dihydrochloride to Methyl 3,4-diaminobutanoate dihydrochloride to prevent carboxylic acid interference during cyclization.

-

Suspension: Suspend 3,4-diaminobutanoic acid dihydrochloride (e.g., 0.5 g, 2.6 mmol) in anhydrous methanol (20 mL).

-

Causality: Anhydrous conditions are mandatory to push the equilibrium toward ester formation and prevent thionyl chloride quenching.

-

-

Thermal Control: Chill the suspension to 0 °C using an ice bath.

-

Causality: The subsequent addition of thionyl chloride is highly exothermic. 0 °C prevents thermal decomposition of the diamine.

-

-

Activation: Dropwise addition of thionyl chloride (0.29 mL, 3.9 mmol).

-

Causality: Thionyl chloride reacts with methanol to generate HCl in situ, which acts as the acid catalyst for esterification while simultaneously maintaining the diamines as unreactive hydrochloride salts.

-

-

Propagation & IPC: Allow the reaction to warm to room temperature. Monitor via TLC (System: n-BuOH/H₂O/AcOH/EtOAc 1:1:1:1 v/v/v/v).

-

Self-Validation: The reaction is complete when the highly polar starting material spot disappears, confirming full conversion to the ester.

-

Step 2: Annulation to Imidazoline Scaffold

Objective: Cyclize the

-

Reagent Addition: React the isolated Methyl 3,4-diaminobutanoate dihydrochloride with trimethyl orthoformate.

-

Cyclization: The orthoester acts as a one-carbon electrophilic synthon, reacting sequentially with both primary amines to form the five-membered imidazoline ring.

-

Deprotection: Subject the resulting intermediate to acidic hydrolysis to remove the methyl ester, yielding the final active GABA bioisostere.

Fig 2: Step-by-step synthesis workflow from 3,4-diaminobutanoic acid to imidazoline scaffolds.

Quantitative Data & Analytical Standards

To guarantee the integrity of the synthesized NNAA and its derivatives, researchers must benchmark their results against established quantitative metrics.

Table 2: Experimental & Analytical Metrics

| Process Step | Metric / IPC | Target Value / Observation | Diagnostic Purpose |

| Esterification | TLC Retention Factor (Rf) | Shift to higher Rf vs. starting material. | Confirms esterification (reduced polarity). |

| Esterification | Reaction Yield | > 90% (Quantitative) | Validates anhydrous conditions and SOCl₂ stoichiometry. |

| Annulation | 2D NMR Analysis | Distinct cis/trans cross-peaks | Determines the spatial configuration of the rigidified isomers. |

| Deprotection | HPLC Purity | > 95% | Ensures removal of unreacted intermediates prior to biological assaying. |

Emerging Applications: PROTACs and Bifunctional Linkers

Beyond neuropharmacology, the

Because the molecule contains two primary amines with slightly different steric environments (position 3 is a branched methine, position 4 is a terminal methylene), it presents a unique opportunity for orthogonal protection strategies . By selectively reacting the less sterically hindered

Conclusion

Methyl 3,4-diaminobutanoate dihydrochloride is far more than a simple chemical intermediate; it is a strategic tool for molecular rigidification. By understanding the causality behind its structural components—specifically the protective ester and stabilizing hydrochloride salts—drug development professionals can reliably execute scaffold hopping strategies. Whether utilized to uncover subtype-selective GABA-A agonists or to construct sophisticated bifunctional linkers, this non-natural amino acid remains a cornerstone of modern rational drug design.

References

-

Giraudo, A., Krall, J., Bavo, F., et al. (2019). "Five-Membered N-Heterocyclic Scaffolds as Novel Amino Bioisosteres at γ-Aminobutyric Acid (GABA) Type A Receptors and GABA Transporters." Journal of Medicinal Chemistry, 62(12), 5797-5809. URL:[Link]

Biological significance of α,β-diamino acids

Biological Significance and Synthetic Utility of -Diamino Acids

Executive Summary: The Vicinal Diamine Motif

For drug development professionals, DAs are not merely "short lysines"; they are critical tools for:

-

Peptidomimetics: Inducing

-turn secondary structures to lock bioactive conformations. -

Antibiotic Scaffolds: Serving as the core pharmacophore in tuberactinomycins (e.g., Capreomycin, Viomycin).

-

Metabolic Stability: Increasing resistance to proteolytic degradation by altering the local electronic environment of the peptide bond.

Biological Occurrence and Biosynthesis

While rare in the proteome, DAs are ubiquitous in secondary metabolites. The biosynthesis of L-2,3-diaminopropionic acid (L-Dap) in bacteria (e.g., Staphylococcus aureus for staphyloferrin B siderophores) reveals a sophisticated PLP-dependent mechanism that differs significantly from standard transamination.

The SbnA/SbnB Biosynthetic Pathway

The production of L-Dap does not occur via direct amination of serine. Instead, it utilizes a "masked" intermediate to prevent spontaneous hydrolysis.

-

Enzyme SbnA (CmnB homolog): A PLP-dependent enzyme that condenses O-phospho-L-serine (OPS) with L-glutamate. It forms an intermediate,

-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).[1] -

Enzyme SbnB (CmnK homolog): An oxidative hydrolase that cleaves ACEGA to release L-Dap and

-ketoglutarate.[1]

This pathway highlights a critical biological strategy: chaperoned reactivity . The reactive enamine intermediate is stabilized by the glutamate tail until the final release, preventing toxic aldehyde formation.

Pathway Visualization

The following diagram illustrates the SbnA/SbnB coupled pathway, emphasizing the transition from OPS to L-Dap.

Figure 1: The PLP-dependent biosynthetic pathway of L-Dap involving SbnA-mediated condensation and SbnB-mediated hydrolysis.

Medicinal Chemistry: Peptidomimetics & Stability

In drug design, the utility of

Conformational Constraint ( Angles)

The vicinal amines create significant steric repulsion and electronic gating. When incorporated into a peptide:

- Torsion Angle Restriction: The side chain amines prefer a gauche(+) or gauche(-) orientation relative to the backbone carbonyl to minimize dipole interactions.

-

-Turn Induction: DAs are potent inducers of Type II

Comparative Properties Table

The following table contrasts DAs with standard basic amino acids, highlighting why DAs are superior for specific "molecular stiffening" applications.

| Feature | L-Dap (n=1) | L-Dab (n=2) | L-Ornithine (n=3) | L-Lysine (n=4) |

| Side Chain Length | ~1.5 Å | ~2.5 Å | ~3.8 Å | ~5.0 Å |

| pKa ( | ~6.5 - 7.0 | ~8.0 - 8.5 | ~10.5 | ~10.5 |

| Basicity | Weakly Basic | Moderately Basic | Highly Basic | Highly Basic |

| Peptide Role | Turn Inducer / Ligand | Turn Inducer | Spacer | Cationic Charge |

| Metal Binding | N,N-Chelator (5-mem) | N,N-Chelator (6-mem) | Poor Chelator | Poor Chelator |

Technical Insight: The lower pKa of the

Synthetic Methodology: Orthogonal Protection Strategy

For a researcher attempting to use DAs in Solid Phase Peptide Synthesis (SPPS), the challenge is orthogonal protection . You must differentiate the

Recommended Protocol: Stereoselective Aziridine Opening

While Mannich reactions are popular for de novo synthesis, the Ring Opening of Serine-Derived Aziridines is the most robust, self-validating method for generating optically pure, orthogonally protected L-Dap derivatives (e.g., Fmoc-Dap(Boc)-OH).

Why this protocol?

-

Chirality Transfer: The stereochemistry of the starting L-Serine dictates the product chirality (Self-Validating).

-

Scalability: Avoids expensive chiral catalysts.

-

Orthogonality: Yields Fmoc/Boc differentiation directly.

Step-by-Step Protocol

Reagents:

-

Activation (Mesylation):

-

Dissolve

-Trityl-L-Serine methyl ester in dry DCM/Pyridine at 0°C. -

Add MsCl (1.1 eq) dropwise. Stir 2h.

-

Checkpoint: TLC should show quantitative conversion to the mesylate.

-

-

Aziridine Formation:

-

Nucleophilic Ring Opening:

-

Treat the aziridine with

(3 eq) in DMF with catalytic -

Regioselectivity: Azide attacks the least hindered carbon (

-carbon), yielding the

-

-

Reduction & Protection (The "Switch"):

-

Hydrogenate (

, Pd/C) to convert -

In situ protect the nascent

-amine with -

Remove Trityl (TFA/DCM) and reprotect

-amine with Fmoc-OSu.

-

-

Final Hydrolysis:

-

Saponify the methyl ester (LiOH, THF/H2O) to yield Fmoc-L-Dap(Boc)-OH .

-

Synthetic Workflow Diagram

Figure 2: Stereoselective synthesis of orthogonally protected L-Dap suitable for solid-phase peptide synthesis.

References

-

Viso, A., et al. (2005).[5] "

-Diamino Acids: Biological Significance and Synthetic Approaches." Chemical Reviews, 105(8), 3167-3196.[5] Link -

Kobylarz, M. J., et al. (2014). "SbnA and SbnB are required for the production of L-2,3-diaminopropionic acid in Staphylococcus aureus." BMC Microbiology, 14, 23. Link

-

Toh, S. I., et al. (2023). "Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid L-2,3-diaminopropionic acid."[6] Acta Crystallographica Section F, 79(7). Link

-

Liu, S., et al. (2024).[7] "Enzymatic Synthesis of Unprotected

-Diamino Acids via Direct Asymmetric Mannich Reactions." Journal of the American Chemical Society, 146(29), 20263-20269.[4][7][8] Link -

Kudo, F., et al. (2014).

-amino acids." Natural Product Reports, 31, 1056-1073. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. osti.gov [osti.gov]

- 5. Alpha,beta-diamino acids: biological significance and synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid L-2,3-diaminopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

Navigating the Procurement of Methyl 3,4-diaminobutanoate dihydrochloride: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Commercial Availability, Supplier Evaluation, and Handling of a Key Synthetic Building Block.

Introduction

Methyl 3,4-diaminobutanoate dihydrochloride, a versatile bifunctional molecule, is gaining traction within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its structure, featuring a reactive methyl ester and two primary amine groups on a flexible butane backbone, renders it an invaluable building block for the synthesis of a diverse array of complex molecules, including peptidomimetics and heterocyclic scaffolds.[1] The presence of two vicinal amino groups offers unique opportunities for constructing specific stereochemical architectures and engaging in bidentate chelation with metal centers. This guide provides a comprehensive overview of the commercial landscape for this compound, offering a technical framework for its procurement, quality assessment, and safe handling.

Commercial Availability and Key Suppliers

The primary identifiable commercial source for Methyl 3,4-diaminobutanoate dihydrochloride is ChemScene , a supplier of fine chemicals and building blocks for research and development.[2] Based on the available data, this compound is offered with the specifications detailed in the table below.

| Specification | Value | Source |

| CAS Number | 1554121-30-0 | ChemScene[2] |

| Molecular Formula | C₅H₁₄Cl₂N₂O₂ | ChemScene[2] |

| Molecular Weight | 205.08 | ChemScene[2] |

| Purity | ≥98% | ChemScene[2] |

| Storage | Sealed in dry, 2-8°C | ChemScene[2] |

| SMILES | O=C(OC)CC(N)CN.[H]Cl.[H]Cl | ChemScene[2] |

While other suppliers may exist, particularly for custom synthesis, ChemScene is a prominent stock provider. Researchers in North America and Europe can typically procure this chemical through international shipping, though it is advisable to inquire about regional distributorships to potentially reduce lead times and shipping complexities.

The Criticality of Supplier and Product Validation

Given the specificity required in research and drug development, meticulous verification of both the supplier and the product is paramount. The frequent confusion in search results with structurally similar compounds like Methyl 3,4-diaminobenzoate underscores the necessity of using the precise CAS number (1554121-30-0) in all procurement activities.

A Self-Validating Protocol for Supplier and Compound Qualification

A robust procurement process should be a self-validating system. The following workflow is recommended to ensure the acquisition of high-quality material suitable for its intended application.

Caption: Workflow for Supplier and Compound Qualification.

Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis is a critical document that provides lot-specific data on the purity and identity of the compound.[3][4][5][6][7] Key parameters to scrutinize include:

-

Purity Assessment: This is often determined by High-Performance Liquid Chromatography (HPLC) and should meet or exceed the required specifications for the intended experiment.[8][9][10]

-

Identity Confirmation: The CoA should provide evidence of the compound's structure, typically through Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12][13] The proton (¹H) NMR spectrum should be consistent with the expected structure of Methyl 3,4-diaminobutanoate dihydrochloride.

-

Water Content: For hygroscopic compounds, the water content, often measured by Karl Fischer titration, is a crucial piece of information.

-

Residual Solvents: The CoA may also list any residual solvents from the synthesis and purification process.

Experimental Protocols: Handling and Storage

Proper handling and storage are essential to maintain the integrity of Methyl 3,4-diaminobutanoate dihydrochloride and to ensure laboratory safety.

Storage Protocol

-

Reception: Upon receipt, immediately transfer the compound to a designated, temperature-controlled storage area.

-

Environment: Store the vial in a desiccator at 2-8°C, as recommended by the supplier.[2]

-

Inert Atmosphere: For long-term storage, consider backfilling the vial with an inert gas like argon or nitrogen to minimize exposure to air and moisture.

Handling Protocol

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Weighing: Weigh the compound in a fume hood to avoid inhalation of any fine particles.

-

Dissolution: Dissolve the compound in a suitable solvent. Given its dihydrochloride salt form, it is anticipated to have good solubility in aqueous solutions and polar organic solvents like methanol or DMSO.

-

Disposal: Dispose of any waste in accordance with local, state, and federal regulations.

Applications in Drug Discovery and Development

Methyl 3,4-diaminobutanoate dihydrochloride serves as a valuable starting material for the synthesis of various molecular scaffolds. Its utility stems from the differential reactivity of its functional groups and the stereochemical possibilities arising from the two chiral centers.

Role as a Diamino Acid Building Block

Non-natural amino acids, including diamino acids, are crucial components in the design of peptidomimetics.[1] The incorporation of such building blocks can impart unique structural constraints, enhance proteolytic stability, and modulate the pharmacological properties of the resulting peptides.[14][15] The 3,4-diaminobutanoate scaffold can be used to:

-

Synthesize Cyclic Peptides: The two amino groups can be used to cyclize a peptide chain, a common strategy to improve stability and receptor affinity.

-

Create Branched Peptides: One of the amino groups can serve as an attachment point for a side chain, leading to the formation of branched or "stapled" peptides.[16]

-

Develop Novel Heterocyclic Compounds: The vicinal diamines are precursors to various nitrogen-containing heterocycles, which are prevalent in many drug molecules.

The workflow for incorporating such a building block into a synthetic route is outlined below.

Caption: Synthetic Workflow Utilizing the Building Block.

Conclusion

Methyl 3,4-diaminobutanoate dihydrochloride is a commercially available and synthetically versatile building block with significant potential in drug discovery and medicinal chemistry. Successful procurement and utilization of this compound hinge on a thorough supplier vetting process, careful examination of analytical data, and adherence to proper handling and storage protocols. By following the guidelines outlined in this technical guide, researchers can confidently source high-quality material and leverage its unique chemical properties to advance their research and development programs.

References

[4] Alfa Aesar. Certificate of analysis. [Link]

[5] Agilent. Certificate of Analysis. [Link]

[6] Instrument Solutions. Certificate of Analysis. [Link]

[11] American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

[17] National Center for Biotechnology Information. Methyl 3-amino-4-butanamido-5-methylbenzoate. [Link]

[12] UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

[13] KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

[8] National Center for Biotechnology Information. Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. [Link]

[18] ResearchGate. Route of synthesis of novel diaminodiacid building block; reagents and... [Link]

[14] National Center for Biotechnology Information. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

[15] MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

[1] Polish Pharmaceutical Society. UNNATURAL D-AMINO ACIDS AS BUILDING BLOCKS OF NEW PEPTIDOMIMETICS. [Link]

[9] MDPI. Simple, Accurate and Multianalyte Determination of Thirteen Active Pharmaceutical Ingredients in Polypills by HPLC-DAD. [Link]

[10] The Royal Society of Chemistry. A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. [Link]

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. chemscene.com [chemscene.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. thermofisher.in [thermofisher.in]

- 5. agilent.com [agilent.com]

- 6. instrument-solutions.com [instrument-solutions.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. utsouthwestern.edu [utsouthwestern.edu]

- 13. kgroup.du.edu [kgroup.du.edu]

- 14. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jelsciences.com [jelsciences.com]

- 16. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 17. Methyl 3-amino-4-butanamido-5-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Methyl 3,4-diaminobutanoate dihydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the strategic incorporation of Methyl 3,4-diaminobutanoate dihydrochloride, a non-canonical β-amino acid, into peptide chains. It provides an in-depth analysis of the requisite orthogonal protection schemes, optimized coupling protocols for solid-phase peptide synthesis (SPPS), and robust analytical characterization methods. Furthermore, this document elucidates the application of this versatile building block in the synthesis of modified peptides and peptide nucleic acids (PNAs), offering field-proven insights to navigate the associated synthetic challenges and unlock novel therapeutic and diagnostic possibilities.

Introduction: The Strategic Value of a Diamino Acid Building Block

Methyl 3,4-diaminobutanoate dihydrochloride is a non-proteinogenic amino acid that presents a unique structural motif for peptide chemists. Its vicinal diamine functionality on the β- and γ-carbons of the butanoate backbone opens avenues for creating peptides with novel conformations, enhanced proteolytic stability, and diverse functionalization possibilities. The introduction of this building block can induce specific secondary structures, serve as a branching point for peptide dendrimers, or act as a scaffold for conjugating other molecules of interest, such as fluorophores or drug payloads.

One of the most significant applications of 3,4-diaminobutanoic acid derivatives is in the synthesis of Peptide Nucleic Acids (PNAs). PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudo-peptide chain.[1][2] This modification confers remarkable resistance to enzymatic degradation and leads to high-affinity binding to complementary nucleic acid sequences, making PNAs powerful tools in diagnostics and antisense therapeutics.[1][2][3]

However, the successful incorporation of a diamino acid like Methyl 3,4-diaminobutanoate into a peptide sequence is contingent upon a meticulous and well-designed synthetic strategy. The presence of two distinct amino groups necessitates an orthogonal protection scheme to ensure selective acylation and prevent unwanted side reactions such as chain branching.[4] This guide will provide the foundational knowledge and practical protocols to effectively utilize this versatile building block.

The Cornerstone of Success: Orthogonal Protection Strategy

The crux of employing Methyl 3,4-diaminobutanoate in Fmoc-based solid-phase peptide synthesis (SPPS) lies in the differential protection of its α- and β-amino groups. An orthogonal protecting group strategy is not merely a suggestion but a mandatory prerequisite for achieving the desired peptide sequence without the formation of deleterious side products.[5]

The most common and effective strategy involves protecting the α-amino group with the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, which is standard for chain elongation in Fmoc-SPPS. The β-amino group, in turn, requires a protecting group that is stable to the piperidine treatment used for Fmac removal but can be selectively cleaved under conditions that do not affect other side-chain protecting groups or the peptide-resin linkage.

Table 1: Recommended Orthogonal Protecting Groups for the β-Amino Group of 3,4-Diaminobutanoic Acid

| Protecting Group | Cleavage Condition | Key Advantages & Considerations |

| Boc (tert-butyloxycarbonyl) | Mild Acid (e.g., TFA) | Stable to piperidine. Cleaved during the final TFA-mediated resin cleavage and global deprotection. Ideal for linear incorporation. |

| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% Hydrazine in DMF | Stable to both piperidine and TFA. Allows for selective deprotection on-resin for side-chain modification or cyclization. |

| Alloc (Allyloxycarbonyl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Stable to piperidine and TFA. Offers an alternative orthogonal deprotection scheme. Not compatible with hydrazine used for ivDde removal without specific precautions.[6] |

For most applications where Methyl 3,4-diaminobutanoate is incorporated as a linear element in the peptide backbone, the use of an Fmoc-protected α-amino group and a Boc-protected β-amino group is the most straightforward approach. The commercially available Fmoc-L-3-amino-4-(Boc-amino)-butanoic acid is the recommended starting material for this purpose.

Experimental Protocols: From Resin to Purified Peptide

The following protocols are designed for Fmoc-based SPPS and assume the use of standard resins like Wang or Rink Amide.

Workflow for Incorporating Methyl 3,4-diaminobutanoate

The diagram below illustrates the general workflow for the incorporation of a protected 3,4-diaminobutanoic acid derivative into a growing peptide chain during SPPS.

Caption: General workflow for the incorporation of a protected 3,4-diaminobutanoic acid.

Detailed Coupling Protocol

Due to the potential for steric hindrance from the protected side chain, a standard carbodiimide coupling may not be sufficient to drive the reaction to completion.[7][8] The use of a more potent in-situ activating reagent is strongly recommended.[9]

Reagents and Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-L-3-amino-4-(Boc-amino)-butanoic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-L-3-amino-4-(Boc-amino)-butanoic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in NMP. Add DIPEA (6 equivalents) and allow the solution to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours. For challenging sequences, a double coupling may be necessary.[7]

-

Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Progression: Proceed to the deprotection of the newly added Fmoc group for the next coupling cycle.

Cleavage and Global Deprotection

The final step involves cleaving the peptide from the solid support and removing all side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.[10][11]

Table 2: Common TFA Cleavage Cocktails

| Reagent Cocktail | Composition (v/v) | Recommended For |

| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides containing Trp, Met, Cys, Arg. A robust, general-purpose cocktail. |

| TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | Peptides without sensitive residues like Trp, Met, or Cys. |

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.[10]

-

Cleavage Reaction: In a well-ventilated fume hood, add the appropriate cleavage cocktail to the dried resin (10 mL per gram of resin).[10] Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and repeat the ether wash twice to remove scavengers.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Analysis and Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the successful synthesis and purity of the final peptide. A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the standard approach.[12][13][14]

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is used to assess the purity of the crude peptide and to purify it to the desired level.[14][15]

-

Column: A C18 stationary phase is typically used for peptide analysis.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide and separate it from impurities.

-

Detection: UV absorbance is monitored at 214 nm and 280 nm.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the synthesized peptide, thereby verifying its identity.[12][14]

-

Techniques: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.

-

Analysis: The observed molecular weight should match the calculated theoretical mass of the desired peptide. High-resolution MS can provide further confirmation of the elemental composition. Tandem MS (MS/MS) can be used to sequence the peptide and confirm the incorporation of the diaminobutanoic acid residue.[16]

Application Spotlight: Synthesis of a PNA Monomer

Methyl 3,4-diaminobutanoate is a precursor for the synthesis of PNA monomers. The general strategy involves the functionalization of the two amino groups: one with a nucleobase and the other for backbone elongation.

Sources

- 1. emeraldcloudlab.com [emeraldcloudlab.com]

- 2. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and purification of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. resolvemass.ca [resolvemass.ca]

- 13. ijsra.net [ijsra.net]

- 14. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 15. biovera.com.au [biovera.com.au]

- 16. UPLC-MS/MS method development for peptide analysis | AMSbiopharma [amsbiopharma.com]

Application Note: Protecting Group Strategies for 3,4-Diaminobutanoic Acid in SPPS

This is a comprehensive technical guide and protocol for the use of 3,4-Diaminobutanoic Acid (3,4-DABA) in Solid-Phase Peptide Synthesis (SPPS).

-Dbu) Audience: Peptide Chemists, Medicinal Chemists, Drug Development ResearchersPart 1: Executive Summary & Strategic Overview

The Molecule: 3,4-Diaminobutanoic Acid (3,4-DABA)

Unlike its

Nomenclature Clarification:

-

3,4-DABA / Dbu: 3,4-diaminobutanoic acid (

-amino backbone).[] -

Dab: 2,4-diaminobutyric acid (

-amino backbone).[] -

Dap: 2,3-diaminopropionic acid (

-amino backbone).[]

Critical Challenge: The primary challenge in utilizing 3,4-DABA is managing the vicinal diamine system . Improper protection can lead to:

-

Imidazolidinone formation: Reaction with carbonyls (e.g., aldehydes, ketones) if both amines are exposed.[3]

-

Lactamization: Intramolecular attack of the

-amine on the backbone carbonyl, forming a 5-membered -

Acyl Migration:

acyl transfer if the side chain is prematurely deprotected.[3]

Part 2: Protecting Group Strategies

The choice of protecting groups depends on the intended application: linear chain elongation vs. on-resin side-chain modification.[]

Strategy A: Standard Linear Synthesis (Fmoc/tBu)

Objective: Simple incorporation of 3,4-DABA into a peptide backbone.[][2] Building Block: Fmoc-3,4-DABA(Boc)-OH (also listed as Fmoc-Dbu(Boc)-OH)[][2]

- -Protection (Backbone): Fmoc (Fluorenylmethoxycarbonyl).[] Removed by 20% piperidine.[3]

- -Protection (Side Chain): Boc (tert-Butyloxycarbonyl).[] Stable to base; removed by TFA during final cleavage.[3]

-

Mechanism: The bulky Fmoc group on the

-nitrogen prevents acylation during coupling of the previous residue. The Boc group masks the

Strategy B: Orthogonal Side-Chain Modification

Objective: Cyclization, labeling, or branching at the

-

Fmoc-3,4-DABA(Alloc)-OH (Allyloxycarbonyl)[]

-

Fmoc-3,4-DABA(Mtt)-OH (4-Methyltrityl)[]

-

Fmoc-3,4-DABA(ivDde)-OH (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)[]

| Protecting Group | Deprotection Reagent | Orthogonality | Recommended Use |

| Boc | 95% TFA | Acid-labile | Standard linear peptides.[][2] |

| Alloc | Pd(PPh | Pd-labile | On-resin cyclization (Lactam bridges).[] |

| Mtt | 1% TFA / DCM | Dilute Acid | Selective labeling (Fluorophores/Biotin).[2][3] |

| ivDde | 2% Hydrazine / DMF | Nucleophilic | Branching (Dendrimers).[2][3] Note: Hydrazine also removes Fmoc.[3] |

Part 3: Detailed Experimental Protocols

Protocol 1: Coupling of Fmoc-3,4-DABA(Boc)-OH

-amino acids generally exhibit slower coupling kinetics thanReagents:

-

Resin: Rink Amide or Wang (0.5 mmol/g loading recommended).[][3]

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.[]

-

Base: DIPEA (N,N-Diisopropylethylamine).[]

Step-by-Step Procedure:

-

Swelling: Swell resin in DMF for 20 min.

-

Fmoc Removal (Previous AA): Treat with 20% Piperidine/DMF (

min).[][3] Wash with DMF ( -

Activation:

-

Coupling: Add mixture to resin. Shake at Room Temp for 60–90 minutes .

-

Optimization: For difficult sequences, use double coupling (

min) or elevate temp to 50°C (ensure Boc stability).

-

-

Monitoring: Perform Kaiser Test (Ninhydrin). If blue (positive), recouple.[3]

-

Capping (Optional but Recommended): Acetic anhydride/Pyridine/DMF to block unreacted amines.[3]

Protocol 2: Selective Side-Chain Deprotection (Alloc Strategy)

Used when forming a lactam bridge between 3,4-DABA and an Asp/Glu residue.[][2]

Reagents:

-

Catalyst: Pd(PPh

) -

Scavenger: Phenylsilane (PhSiH

) (10 eq) or Dimethylbarbituric acid (NDMBA).[] -

Solvent: Dry DCM (Dichloromethane).[][3]

Workflow:

-

Wash: Wash resin with dry DCM (

) to remove DMF traces (DMF can poison Pd catalyst).[][3] -

Reaction: Add Pd(PPh

) -

Incubation: Shake for 30 min under Argon/Nitrogen (exclude

). -

Repeat: Drain and repeat step 2-3.

-

Wash: Extensive washing is crucial to remove Pd.[3]

-

DCM (

)[] -

0.5% Sodium Diethyldithiocarbamate in DMF (

min) – Chelates Pd (turns yellow).[] -

DMF (

).[][3]

-

-

Cyclization: The

-amine is now free.[][3] Proceed with on-resin cyclization using PyBOP/DIPEA.

Part 4: Troubleshooting & Side Reaction Analysis

-Lactam Formation

Mechanism: Attack of the

-

Ensure

protection is strictly orthogonal to Fmoc removal conditions.[3] -

Avoid strong bases if

is unprotected.[3]

Vicinal Diamine Chelation

Risk: The 1,2-diamine motif is a potent ligand for metals (Cu, Ni, Pd).[2] Impact: Incomplete removal of Pd catalysts (Alloc deprotection) or Cu catalysts (Click chemistry).[2][3] Solution: Use aggressive chelating washes (Sodium Diethyldithiocarbamate or EDTA) after any metal-catalyzed step.[][3]

Aggregation

-peptides and mixedPart 5: Visualization

DOT Diagram: Orthogonal Protection Strategy

The following diagram illustrates the logical flow of selecting the correct building block based on the synthesis goal.

Figure 1: Decision tree for selecting 3,4-DABA protecting groups based on synthetic requirements (Linear vs. Branched).

Part 6: References

-

López-García, M., Alfonso, I., & Gotor, V. (2003).[3][4] Synthesis of (R)-3,4-Diaminobutanoic Acid by Desymmetrization of Dimethyl 3-(Benzylamino)glutarate through Enzymatic Ammonolysis.[][4][5][6] The Journal of Organic Chemistry, 68(2), 648–651.[4][7] Link[]

-

Cardillo, G., et al. (1990).[3] Synthesis of (R)-3,4-Diaminobutanoic Acid via Chiral N-Tosylimidazolidin-2-ones.[][8] Synlett, 1990(9), 543-544.[][8] Link

-

Sigma-Aldrich (Merck). Product Specification: Fmoc-Dab(Boc)-OH (Note: Distinguishes between Dab and Dbu isomers in catalog).[] Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[3] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[3] Link[]

-

Bachem. Technical Guide: Solid Phase Peptide Synthesis (SPPS) - Strategies and Side Reactions. Link

Sources

- 2. Fmoc-Dab(Mtt)-OH Novabiochem 851392-68-2 [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Synthesis of (R)-3,4-diaminobutanoic acid by desymmetrization of dimethyl 3-(benzylamino)glutarate through enzymatic ammonolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Books & E-Journals - [thieme-connect.com]

Advanced Coupling Strategies for the Incorporation of Methyl 3,4-Diaminobutanoate into Peptides

Executive Summary & Scaffold Profiling

Methyl 3,4-diaminobutanoate dihydrochloride (CAS 1554121-30-0) is a highly versatile

The structural desymmetrization of unprotected diaminobutanoic acid derivatives is notoriously challenging. The distinct steric environments of the 3-amino (

Mechanistic Causality & Reagent Selection

The fundamental challenge in acylating Methyl 3,4-diaminobutanoate lies in the differential nucleophilicity of its two amines:

-

C4-Amine (

-position): Situated on a primary carbon. It is sterically unhindered and acts as the kinetic nucleophile. -

C3-Amine (

-position): Situated on a secondary carbon and positioned closer to the electron-withdrawing methyl ester. It is sterically hindered and less nucleophilic.

To successfully navigate this scaffold, the choice of coupling reagent is paramount. Highly reactive uronium salts are required to overcome the steric barrier at the C3 position for bis-acylation, while milder carbodiimide/additive systems are preferred to preserve selectivity during mono-acylation.

Table 1: Coupling Reagent Matrix for Methyl 3,4-Diaminobutanoate

| Reagent System | Activation Mechanism | Bis-Acylation Efficiency | Epimerization Risk | Mechanistic Notes & Application |

| HATU / DIPEA | HOAt active ester | Very High | Low | Ideal for overcoming C3 steric hindrance. Drives branching to 100% completion. |

| DIC / OxymaPure | Oxyma active ester | High | Very Low | Excellent alternative to uronium salts; safer handling profile with comparable efficiency. |

| EDC·HCl / HOBt | HOBt active ester | Moderate | Moderate | Mild reactivity profile. Best suited for kinetically controlled, regioselective mono-acylation at C4. |

Note: When utilizing highly reactive uronium coupling agents such as HATU or HBTU, researchers must exercise caution. Repeated exposure to these reagents has been documented to induce severe anaphylactic sensitization[4].

Pathway Visualization

Reaction pathways for the incorporation of Methyl 3,4-diaminobutanoate into peptides.

Self-Validating Experimental Protocols

Protocol A: Symmetrical Bis-Acylation (Dendrimeric Branching)

Objective: To quantitatively acylate both the C3 and C4 amines, creating a symmetrical branching node. Scale: 1.0 mmol Methyl 3,4-diaminobutanoate dihydrochloride.

Step-by-Step Methodology:

-

Pre-activation: In a dry 25 mL round-bottom flask, dissolve 2.5 mmol of the desired Fmoc-protected amino acid (Fmoc-AA-OH) and 2.4 mmol of HATU in 10 mL of anhydrous DMF.

-

Causality: A slight excess of the amino acid over HATU prevents guanidinylation of the free amines by unreacted uronium species.

-

-

Base Addition: Add 5.0 mmol of N,N-Diisopropylethylamine (DIPEA) to the pre-activation mixture. Stir for 3 minutes at room temperature to form the highly reactive HOAt ester.

-

Diamine Preparation: In a separate vial, dissolve 1.0 mmol of Methyl 3,4-diaminobutanoate dihydrochloride in 2 mL of DMF. Add 2.0 mmol of DIPEA to neutralize the hydrochloride salts, liberating the free amines.

-

Coupling: Transfer the neutralized diamine solution dropwise into the pre-activated ester mixture. Stir vigorously at room temperature for 2 hours.

-

Causality: The high reactivity of the HOAt ester combined with the steric bulk of DIPEA forces the acylation of the hindered C3-amine without causing significant epimerization of the incoming Fmoc-AA-OH.

-

-

Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous

. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5%

Validation & Causality Checkpoint:

-

Analysis: Perform LC-MS on the crude residue.

-

Success Criteria: A single major peak corresponding to the

of the bis-acylated product. -

Failure Mode: The presence of a mono-acylated mass indicates incomplete activation. Remedy: Re-subject the crude mixture to 0.5 eq of pre-activated Fmoc-AA-OH/HATU.

Protocol B: Kinetically Controlled Mono-Acylation (C4-Regioenrichment)

Objective: To selectively acylate the less hindered C4-amine while leaving the C3-amine available for subsequent orthogonal derivatization. Scale: 1.0 mmol Methyl 3,4-diaminobutanoate dihydrochloride.

Step-by-Step Methodology:

-

Electrophile Limitation: Dissolve 0.9 mmol of Fmoc-AA-OH (limiting reagent), 0.9 mmol of EDC·HCl, and 0.9 mmol of HOBt in 15 mL of a 1:1 mixture of anhydrous DCM/DMF.

-

Causality: EDC/HOBt generates a milder active ester compared to HATU. Limiting the electrophile to sub-stoichiometric amounts prevents the thermodynamic drive toward bis-acylation.

-

-

Thermal Control: Cool the mixture to -20°C using a dry ice/ethylene glycol bath.

-

Causality: Low temperatures amplify the steric differences between the primary C4-amine and the secondary C3-amine, heavily favoring kinetic attack by the C4-amine.

-

-

Controlled Neutralization: Add 1.0 mmol of Methyl 3,4-diaminobutanoate dihydrochloride to the cooled mixture. Slowly add 2.0 mmol of N-Methylmorpholine (NMM) dropwise over 30 minutes.

-

Causality: NMM is a weaker base than DIPEA. Its slow addition ensures that the concentration of free amine remains low, preventing runaway reactions and maximizing regioselectivity.

-

-

Reaction: Stir the mixture at -20°C for 4 hours, then allow it to slowly warm to 0°C over 2 hours before quenching with water.

-

Purification: Concentrate the mixture and purify immediately via reverse-phase HPLC to separate the C4-mono-acylated product from unreacted diamine and trace bis-acylated byproducts.

Validation & Causality Checkpoint:

-

Analysis: Perform 2D-NMR (HSQC and HMBC) on the purified fraction.

-

Success Criteria: HMBC must show a definitive

correlation between the C4-protons of the diaminobutanoate core and the carbonyl carbon of the newly attached amino acid. -

Failure Mode: High levels of bis-acylation indicate the temperature was not maintained strictly at -20°C, or the NMM was added too rapidly.

References

-

López-García, M., Alfonso, I., & Gotor, V. (2003). Synthesis of (R)-3,4-diaminobutanoic acid by desymmetrization of dimethyl 3-(benzylamino)glutarate through enzymatic ammonolysis. The Journal of Organic Chemistry, 68(2), 648-651. [Link]

-

Maity, J., Honcharenko, D., & Strömberg, R. (2015). Synthesis of Triamino Acid Building Blocks with Different Lipophilicities. PLOS One, 10(4), e0124046.[Link]

-

McKnelly, K. J., Sokol, W., & Nowick, J. S. (2020). Anaphylaxis induced by peptide coupling agents: Lessons learned from a case study. The Journal of Organic Chemistry.[Link]

Sources

Application Note: Orthogonal Protecting Group Strategy for Diaminobutanoic Acid (DABA) Derivatives

Abstract & Introduction

2,4-Diaminobutanoic acid (DABA or Dab) is a non-proteinogenic amino acid critical to the structure of peptide antibiotics (e.g., Polymyxin B, Colistin) and novel peptidomimetics. Unlike Lysine or Ornithine, DABA possesses a shorter side chain (two methylene units), which introduces specific synthetic challenges:

-

High Lactamization Risk: The

-amine can easily attack the activated -

Steric Differentiation: Differentiating the

-amine and

This guide details the strategic selection of orthogonal PGs (Fmoc/Boc, Fmoc/Alloc, Fmoc/ivDde) and provides validated protocols for the synthesis of DABA building blocks and their application in Solid-Phase Peptide Synthesis (SPPS).

Strategic Overview: Protecting Group Decision Matrix

The choice of the

| Strategy | Removal Condition ( | Application | ||

| Standard | Fmoc | Boc | 95% TFA (Acid) | Linear peptides; |

| Cyclization | Fmoc | Alloc | Pd(PPh | Head-to-tail or side-chain-to-side-chain cyclization on-resin. |

| Branching | Fmoc | ivDde | 2-4% Hydrazine (Nucleophilic) | Synthesis of dendrimers or branched peptides. Stable to 20% piperidine. |

| Mild Acid | Fmoc | Mtt | 1% TFA / DCM (Mild Acid) | Selective deprotection while keeping Boc/tBu intact. |

Decision Flowchart

The following diagram illustrates the logic for selecting the correct DABA derivative based on the synthetic target.

Figure 1: Decision matrix for selecting orthogonal DABA building blocks.

Protocol 1: Synthesis of Fmoc-Dab(Boc)-OH (Hofmann Rearrangement)

While Fmoc-Dab(Boc)-OH is commercially available, it is expensive. A cost-effective, high-purity synthesis involves the Hofmann rearrangement of Fmoc-Glutamine (Fmoc-Gln-OH). This route avoids the use of copper chelation and directly converts the side-chain amide to an amine.

Mechanism: Fmoc-Gln-OH is treated with Iodobenzene Diacetate (PIDA/DiPa) to convert the

Materials

-

Starting Material: Fmoc-L-Gln-OH (10 mmol)

-

Reagents: Iodobenzene diacetate (PIDA), Ethyl Acetate (EtOAc), Acetonitrile (ACN), Di-tert-butyl dicarbonate (Boc

O), Sodium Hydroxide (NaOH). -

Equipment: Round bottom flask, rotary evaporator, pH meter.

Step-by-Step Methodology

-

Rearrangement (Formation of Fmoc-Dab-OH):

-

Suspend Fmoc-Gln-OH (3.68 g, 10 mmol) in a mixture of EtOAc/ACN/H

O (2:1:1 v/v/v, 60 mL). -

Add Iodobenzene diacetate (3.86 g, 12 mmol, 1.2 eq).

-

Stir the suspension at room temperature (20–25°C) for 12–16 hours. The solution will become clear as the isocyanate intermediate hydrolyzes to the amine.

-

QC Check: Monitor by TLC or LC-MS for the disappearance of Fmoc-Gln-OH (MW 368) and appearance of Fmoc-Dab-OH (MW 340).

-

-

Orthogonal Protection (

-Boc Introduction):-

The reaction mixture (containing free

-amine) is cooled to 0°C. -

Adjust pH to ~8.0 using 1M NaOH (careful addition to avoid Fmoc cleavage; do not exceed pH 9).

-

Add Boc

O (2.6 g, 12 mmol) dissolved in a minimal amount of acetone. -

Stir at room temperature for 4 hours, maintaining pH 8 with periodic addition of base if necessary.

-

-

Work-up and Purification:

-

Evaporate organic solvents (ACN/EtOAc/Acetone) under reduced pressure.

-

Acidify the remaining aqueous phase to pH 2–3 with 1M HCl (precipitate will form).

-

Extract with EtOAc (3 x 50 mL).

-

Wash combined organic layers with brine, dry over Na

SO -

Recrystallization: Crystallize from EtOAc/Hexane to yield white powder.

-

Yield: Typically 75–85%. Purity: >98% (HPLC).

Protocol 2: On-Resin Alloc Deprotection & Cyclization

For synthesizing cyclic peptides (e.g., Polymyxin analogs) where the DABA side chain forms a lactam bond with a C-terminal residue or an Aspartic acid side chain.

Reagents:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Scavenger: Phenylsilane (PhSiH

). Superior to tributyltin hydride due to toxicity profile. -

Solvent: Dry Dichloromethane (DCM).

Step-by-Step Methodology

-

Resin Preparation:

-

Swell the resin (0.1 mmol scale) containing the Fmoc-Dab(Alloc)-peptide in DCM for 20 minutes under Nitrogen.

-

-

Alloc Removal (The "Alloc-Kill" Cocktail):

-

In a separate vial (flushed with Argon), dissolve Pd(PPh

) -

Add Phenylsilane (125

L, 10 eq). -

Shake gently under Argon/Nitrogen for 30 minutes.

-

Repeat: Drain and repeat the treatment with fresh catalyst/silane for another 30 minutes.

-

-

Washing (Critical for Pd Removal):

-

The resin will likely be dark/grey due to Palladium.

-

Wash with DCM (3x).

-

Wash with 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF (3 x 5 min). This chelates Pd and turns the wash yellow/brown.

-

Wash with DMF (5x) until the solution is colorless.

-

-

Cyclization (Lactamization):

-

Ensure the partner carboxyl group is deprotected (e.g., if cyclizing to C-term, the resin linker must be handled; if cyclizing to Asp(OAll), the Alloc removal step above deprotected both simultaneously).

-

Add PyBOP (5 eq) and DIPEA (10 eq) in DMF.

-

Shake for 2–4 hours.

-

QC Check: Perform a Kaiser test (Ninhydrin). It should be negative (colorless) if cyclization is complete.

-

Visualizing the Workflow

The following diagram depicts the specific chemical transformation in Protocol 1 (Hofmann Rearrangement).

Figure 2: Synthesis of Fmoc-Dab(Boc)-OH via Hofmann rearrangement of Glutamine.

Troubleshooting & Quality Control

Lactamization (Pyrrolidone Formation)

-

Problem: During SPPS, if the Fmoc group is removed from DABA while the side chain is unprotected (or if using DABA with a free side chain), the

-amine attacks the -

Solution: Never leave the

-amine and

Incomplete Alloc Removal

-

Problem: Kaiser test remains blue after Pd treatment.

-

Solution: Palladium catalysts are oxygen-sensitive. Ensure solvents are degassed. Increase Phenylsilane concentration to 20 eq. Use a fresh batch of Pd(PPh

)

ivDde Migration

-

Problem: ivDde can migrate to free amines during piperidine treatment (Fmoc removal), though less than Dde.

-

Solution: Use 2% Hydrazine for removal. If ivDde migration is suspected, add 5% imidazole to the piperidine deprotection cocktail during chain assembly.

References

-